2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of imidazolidinones and thiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde, pyridine-2-thiol, and other reagents that facilitate the formation of the imidazolidinone and thiazole rings. Common synthetic routes may involve:
Condensation Reactions: Formation of the imidazolidinone ring through the condensation of 4-methoxybenzaldehyde with urea derivatives.
Cyclization Reactions: Cyclization of intermediates to form the thiazole ring.
Acylation Reactions: Introduction of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share structural similarities and are studied for their antioxidant and antimicrobial potential.
4-Methoxyphenethylamine: This compound is used as a precursor in organic synthesis and has applications in the preparation of various derivatives.
Uniqueness
2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19N5O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H19N5O4S/c1-30-14-7-5-13(6-8-14)11-26-19(28)16(24-21(26)29)10-18(27)25-20-23-17(12-31-20)15-4-2-3-9-22-15/h2-9,12,16H,10-11H2,1H3,(H,24,29)(H,23,25,27) |
InChI Key |
OSGZZXJTEBNOTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
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